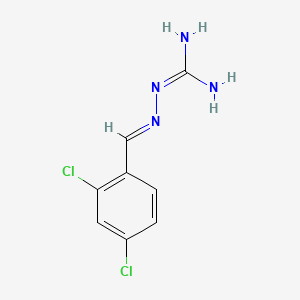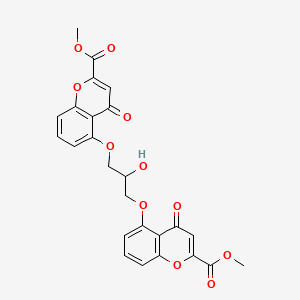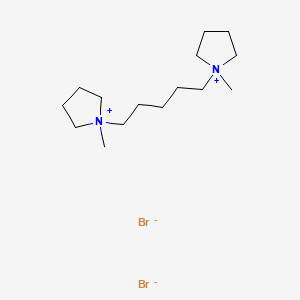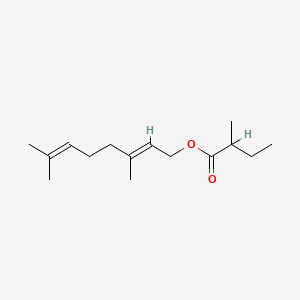
Geranyl 2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Geranyl 2-methylbutyrate, also known as geranyl diphosphate or geranylmethylethylacetate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Geranyl 2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. Geranyl 2-methylbutyrate has been primarily detected in urine. Within the cell, geranyl 2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm. Geranyl 2-methylbutyrate has an apple, fruity, and rose taste.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis in Pine Needles
Research indicates that gray pine (Pinus sabiniana) needles contain an enzyme that catalyzes the synthesis of methylbutenol from dimethylallyl diphosphate (DMAPP), a process that may be responsible for substantial methylbutenol production by many pine species in the Western United States (Fisher et al., 2000).
Antifungal Properties
Geranyl acetate and its epoxide and hydroperoxide derivatives exhibit significant antifungal activity against various fungi, including Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis (Khayyat & Sameeh, 2017).
Geranylated RNA in Bacteria
A study revealed geranylated RNA in various bacterial species, where the geranyl group is conjugated to the sulfur atom in specific nucleotides, influencing codon bias and frameshifting during translation (Dumelin et al., 2012).
Synthesis of Farnesyl Mimics
Protected geranyl derivatives have been functionalized using SeO2, providing a route to difunctional allylic terpenes, important synthetic building blocks (Fairlamb et al., 2001).
Physicochemical Characterization of S-Geranyl-2-thiouridine
Studies on S-geranylated derivatives of certain nucleosides in bacterial tRNAs highlighted their increased lipophilicity and specific hybridization properties, contributing to an understanding of their function and biogenesis (Sierant et al., 2016).
Bioactive Compounds from Plant Leaves
Research on Glossocalyx brevipes leaves led to the discovery of new derivatives of homogentisic acid with moderate in vitro activity against Plasmodium falciparum, showing potential as antiplasmodial agents (Mbah et al., 2004).
Modifications of RNA Oligonucleotides
Chemical synthesis techniques have been developed for S-geranyl-2-thiouridine-modified RNA oligonucleotides, providing avenues for structural and functional studies of these unique RNA strands (Wang et al., 2017).
Geranyl Glucoside Production
Studies in biphasic reaction systems for geranyl glucoside production using Escherichia coli whole-cell biocatalysts showed promising results for applications in the flavor and fragrance industry (Priebe et al., 2017).
Sustainable Flavor Ester Production
The immobilization of Candida rugosa lipase on carbon nanotubes for the enzymatic synthesis of geranyl propionate demonstrated improved conversion efficiency and thermal stability, suggesting a sustainable approach for flavor ester production (Mohamad et al., 2015).
Biochemical Basis of Methylisoborneol Biosynthesis
Research on Streptomyces coelicolor revealed the biochemical pathway for the biosynthesis of methylisoborneol, an organic compound related to the characteristic smell of moist soil and found in various natural sources (Wang & Cane, 2008).
Eigenschaften
CAS-Nummer |
68705-63-5 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3/b13-10+ |
InChI-Schlüssel |
PEQMAZJTEUEQJP-JLHYYAGUSA-N |
Isomerische SMILES |
CCC(C)C(=O)OC/C=C(\C)/CCC=C(C)C |
SMILES |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Dichte |
0.897-0.903 |
Andere CAS-Nummern |
68705-63-5 |
Physikalische Beschreibung |
Colourless liquid; Fruity rosy aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[j,l]fluoranthene](/img/structure/B1623591.png)


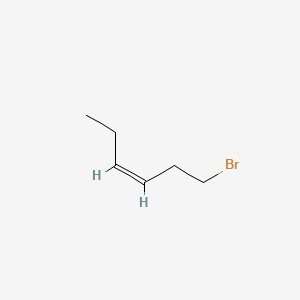
![methyl (2E)-1,3,3-trimethyl-2-[(2Z)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethylidene]indole-6-carboxylate](/img/structure/B1623598.png)


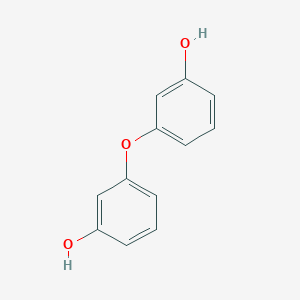
![2-[(6-Methyl-4-quinazolinyl)amino]ethanol](/img/structure/B1623608.png)
